molecular formula C7H8OS B073904 Methyl phenyl sulfoxide CAS No. 1193-82-4

Methyl phenyl sulfoxide

Cat. No. B073904
CAS RN: 1193-82-4
M. Wt: 140.2 g/mol
InChI Key: JXTGICXCHWMCPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of methyl phenyl sulfoxide involves several methods, including oxidative polymerization. For instance, it has been synthesized through self-polycondensation in acidic conditions, leading to the formation of a phenylene sulfonium polymer. This process is facilitated by the formation of a charge-transfer complex, which aids in the electrophilic substitution reaction (Miyatake et al., 2001).

Molecular Structure Analysis

The molecular structure of methyl phenyl sulfoxide has been extensively studied, revealing its conformational distribution in different phases of matter. Multitechnique investigations, including theoretical calculations and spectroscopy, have provided insights into its conformational features, demonstrating the influence of intra- and intermolecular interactions (Celebre et al., 2008).

Chemical Reactions and Properties

Methyl phenyl sulfoxide undergoes various chemical reactions, such as electrophile-induced cyclization and reactions with aromatic aldehydes. These reactions have been explored to synthesize different compounds, showcasing the versatility of methyl phenyl sulfoxide as a reagent (Christov & Ivanov, 2002; Ogura et al., 1979).

Physical Properties Analysis

The physical properties of methyl phenyl sulfoxide, such as its crystalline structure, have been determined through X-ray analysis. This analysis revealed detailed geometric parameters and provided a deep understanding of its crystalline form (Miyatake et al., 2001).

Chemical Properties Analysis

Investigations into the chemical properties of methyl phenyl sulfoxide include studies on its oxidation and its role in various chemical reactions. For example, its quantitative oxidation to sulfoxide and sulfone in the presence of isobutyraldehyde and transition metal substituted heteropolytungstates showcases its reactivity and potential for synthesis applications (Khavrutskii et al., 1999).

Scientific Research Applications

  • Conformational Features : It has been studied for its conformational distribution in different phases (gas and solution), which is crucial for understanding its physicochemical properties, including chemoselectivity (Celebre et al., 2008).

  • Polymer Synthesis : Methyl phenyl sulfoxide undergoes self-polycondensation in triflic acid, leading to the synthesis of a phenylene sulfonium polymer. This process demonstrates its role in polymer chemistry (Miyatake et al., 2001).

  • Biocatalysis : Used in biocatalysis for the resolution of racemic sulfoxides. It serves as a substrate for enzymatic reactions, offering a method to produce enantiopure sulfoxides, important in asymmetric synthesis (Li et al., 2011).

  • DNA Cleavage : Aryl sulfoxides, including methyl phenyl sulfoxide, have been identified as compounds capable of inducing DNA cleavage under UV light, highlighting their potential in bioorganic chemistry (Mayo et al., 2007).

  • Sulfoxidation Processes : It's used in studies focusing on the selective synthesis of sulfoxides from sulfides using ultrasound, indicating its role in chemical synthesis and industrial applications (Mahamuni et al., 2007).

  • Catalytic Oxidation : The oxidation of methyl phenyl sulfide to sulfoxide and sulfone by dioxygen in the presence of various catalysts demonstrates its application in catalysis (Khavrutskii et al., 1999).

  • Synthetic Applications : It's used in synthetic chemistry, for example, as a synthetic equivalent of α-hydroxy and α-chloro benzyl carbanions (Volonterio et al., 2002).

  • Metabolism Studies : Its metabolism in organisms, like white rats, has been studied, offering insights into biochemical processes and toxicology (Brady & Arthur, 1961).

  • Environmental Decontamination : Its role in environmental science, particularly in decontamination processes, has been explored (Wang et al., 2018).

  • Organic Synthesis : It serves as a reagent in the synthesis of various organic compounds, demonstrating its versatility in organic synthesis (Ogura et al., 1979).

Safety And Hazards

Methyl phenyl sulfoxide should not be released into the environment . It should not be flushed into surface water or sanitary sewer system . It is recommended to avoid contact with skin and eyes, and not to breathe dust .

Future Directions

Methyl phenyl sulfoxide is an important pharmaceutical intermediate . It has been used in the synthesis of various compounds and in studies on solvent-water partitioning . Its future directions could involve further exploration of its uses in the synthesis of other compounds and in different chemical reactions.

properties

IUPAC Name

methylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTGICXCHWMCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870860
Record name (+/-)-(Methylsulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White hygroscopic crystals; mp = 34-36 deg C; [Acros Organics MSDS]
Record name Methyl phenyl sulfoxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21141
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.02 [mmHg]
Record name Methyl phenyl sulfoxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21141
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Methyl phenyl sulfoxide

CAS RN

1193-82-4
Record name Methyl phenyl sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl phenyl sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Methylsulfinyl)benzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-(Methylsulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (methylsulphinyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred suspension of iodoxybenzoic acid (3.7 g, 13.2 mmol, 1.1 eq) in 100:1 CHCl3/H2O (25 mL) was added tetraethylammonium bromide (TEAB) (126 mg, 5 mol %), followed by the addition of p-tolyl sulfide (1.66 g, 12 mmol) in one portion. The mixture was stirred at room temperature for approximately 30 minutes until consumption of sulfide was observed (TLC, hexanes/EtOAc 1/1). The residual solids were removed by filtration and washed with CHCl3 (40 mL). The combined filtrate was washed successively with saturated aq. NaHCO3 (30 mL), saturated aq. NaCl (30 mL), dried over sodium sulfate, and concentrated to provide the crude product. Purification by silica gel column chromatography (50% hexanes/EtOAc elution) afforded the title compound (1.68 g, yield 91%). 1H NMR (300 MHz, CDCl3) δ 7.52 (d, J=8.4 Hz, 2H), 7.32 (d, J=8.4 Hz, 2H), 2.71 (s, 3H), 2.42 (s, 3H); ESI-MS m/z 154.7 (M+H)+.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
CHCl3 H2O
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step Two
[Compound]
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
126 mg
Type
catalyst
Reaction Step Five
Yield
91%

Synthesis routes and methods II

Procedure details

Methyl phenyl sulphide (20 g, 161.03 mmol) was added to a mixture of methanol (100 ml) and water (20 mL). NBS (34.39 g, 1.2 eq) was added in portions maintaining the temperature between 0° and 5° C. The mixture was stirred at the same temperature until the reaction was complete. Thereafter, the reaction mixture was quenched by the addition of Na2SO3 (10%, 60 ml). The pH of the resulting reaction mixture was adjusted to a value between 7 and 8 with saturated NaHCO3 solution. The mixture was concentrated under vacuum at a temperature between 20° C. and 25° C. The residue was extracted with dichloromethane (2×125 mL). The combined organic layer was washed with water (2×125 mL) and concentrated to ⅓ of the volume. Heptane (20 mL) was added and then removed by distillation to give 21.64 g (95.9%) of the desired product as colourless oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
34.39 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95.9%

Synthesis routes and methods III

Procedure details

A solution of thioanisole (2.48 g, 20 mmol) in methanol (100 mL) in a 250-mL flask was cooled in an ice bath. Stabilized BrCl solution (15 wt. % solution, 18 mL, ~28 mmol) was then added dropwise, with stirring. After the addition, the ice bath was removed, the reaction mixture was allowed to stand at room temperature and the progress of the reaction was monitored by gas chromatography (GC). In less than one hour, the starting material was totally converted to product and the orange-reddish solution turned light yellow. The reaction mixture was quenched with a few drops of sodium sulfite solution, diluted with ethylene dichloride (EDC, 100 mL), and washed with water (100 mL). After phase separation, the colorless organic layer was dried (Na2SO4) and concentrated under reduced pressure to furnish 2.44 g (~87% yield) of methyl phenyl sulfoxide as a colorless oil. GC analysis indicated the presence of ~2% of the corresponding sulfone.
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of methyl-phenyl-sulphide (6.2 g) in water (2 ml) and dioxane (98 ml), stirred at 20° C. (external bath), sodium hypochlorite (88.69 g, titre 4.19%, pH 12.5) is added in 30 minutes.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
98 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl phenyl sulfoxide
Reactant of Route 2
Reactant of Route 2
Methyl phenyl sulfoxide
Reactant of Route 3
Reactant of Route 3
Methyl phenyl sulfoxide
Reactant of Route 4
Reactant of Route 4
Methyl phenyl sulfoxide
Reactant of Route 5
Reactant of Route 5
Methyl phenyl sulfoxide
Reactant of Route 6
Methyl phenyl sulfoxide

Citations

For This Compound
3,340
Citations
M Hojo, Z Yoshida - Journal of the American Chemical Society, 1968 - ACS Publications
… p-toluenesulfonyl chloride reacts with methyl phenyl sulfoxide to yield chloromethyl phenyl … In a typical experiment 28 g (0.2 mol) of methyl phenyl sulfoxide was added dropwise into a …
Number of citations: 37 pubs.acs.org
ZS Huang, L Wang, YL Liu, HY Zhang, XN Zhao, Y Bai… - Water Research, 2021 - Elsevier
… the role of ferrate self-decomposition and the fates of intermediate iron species [Fe(V)/Fe(IV) species] during ferrate oxidation, the reaction between ferrate and methyl phenyl sulfoxide (…
Number of citations: 65 www.sciencedirect.com
E Tsuchida, E Shouji, K Yamamoto - Macromolecules, 1993 - ACS Publications
… reaction between thioanisole and methyl phenyl sulfoxide in … between thioanisole and methyl phenyl sulfoxide depends on … The reaction of thioanisole and methyl phenyl sulfoxide is …
Number of citations: 81 pubs.acs.org
C Meyer, H Duddeck - Magnetic Resonance in Chemistry, 2000 - Wiley Online Library
… ABSTRACT: The potential of various chiral dirhodium complexes to discriminate racemic methyl phenyl sulfoxide is demonstrated by 1H and 13C NMR spectroscopy. Complexation …
G Celebre, G Cinacchi, G De Luca… - The Journal of …, 2008 - ACS Publications
… In order to address systematically some of the general questions raised above about the conformational problem, in the present work, the molecule methyl phenyl sulfoxide (MPS, …
Number of citations: 8 pubs.acs.org
K Miyatake, K Oyaizu, Y Nishimura, E Tsuchida - Macromolecules, 2001 - ACS Publications
… We report herein that the polymerization of methyl phenyl sulfoxide can also afford the polymer by taking advantage of charge-transfer (CT) interaction (Scheme 1). The CT complex of …
Number of citations: 24 pubs.acs.org
Y Chen, CJ Miller, J Xie, TD Waite - Environmental Science & …, 2023 - ACS Publications
… suggested to play a role in iron-based advanced oxidation processes (AOPs) with its presence commonly determined using the unique oxidation pathway from methyl phenyl sulfoxide (…
Number of citations: 11 pubs.acs.org
Z Wang, Y Yu, Q Guo, C Guan, J Jiang - Water Research, 2022 - Elsevier
… nZVI) activated PDS processes is comparatively investigated by using a methyl phenyl sulfoxide (PMSO) probe that selectively reacts with Fe(IV) to produce methyl phenyl sulfone (…
Number of citations: 6 www.sciencedirect.com
H Wang, Y Wang, F Xiang, Y Wang, Y Liu, B Sun… - Tetrahedron, 2022 - Elsevier
… In summary, methyl phenyl sulfoxide can be converted to PhSOH in the presence of … It is convenient to make use of methyl phenyl sulfoxide as a source of phenylsulfenylation reagent …
Number of citations: 1 www.sciencedirect.com
N Koshino, JH Espenson - Inorganic chemistry, 2003 - ACS Publications
An oxorhenium(V) dimer, {MeReO(mtp)} 2 , D, where mtpH 2 is 2-(mercaptomethyl)thiophenol, catalyzes oxygen atom transfer reaction from methyl phenyl sulfoxide to triarylphosphines…
Number of citations: 36 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.